molecular formula C19H29N3O2 B5438688 N~3~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5438688
M. Wt: 331.5 g/mol
InChI Key: IBWDWVJCACVOIK-UHFFFAOYSA-N
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Description

N~3~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as Bupiprion, is a chemical compound that belongs to the class of aminoketone antidepressants. It is a widely used drug for the treatment of major depressive disorder, seasonal affective disorder, and smoking cessation.

Scientific Research Applications

Bupiprion has been extensively studied for its antidepressant and smoking cessation properties. It is also being investigated for its potential in the treatment of other neurological disorders such as attention-deficit hyperactivity disorder (ADHD), obesity, and neuropathic pain.

Mechanism of Action

Bupiprion works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters associated with mood, reward, and motivation. This increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in cravings for nicotine.
Biochemical and Physiological Effects:
Bupiprion has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of genes involved in the synthesis and release of dopamine and norepinephrine. It has also been shown to modulate the activity of several ion channels, including the nicotinic acetylcholine receptor, which is involved in nicotine addiction.

Advantages and Limitations for Lab Experiments

Bupiprion has several advantages for lab experiments, including its well-established pharmacokinetics and pharmacodynamics, its availability in both oral and intravenous formulations, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low potency compared to some other antidepressants and its potential for drug interactions.

Future Directions

There are several future directions for research on Bupiprion. One area of interest is the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake. Another area of interest is the investigation of Bupiprion's potential in the treatment of other neurological disorders, such as ADHD and neuropathic pain. Additionally, there is a need for further research on the long-term effects of Bupiprion on the brain and its potential for abuse and dependence.

Synthesis Methods

Bupiprion is synthesized by a multi-step process that involves the reaction of 4-chlorobutyryl chloride with 4-butylaniline to form N-(4-butylphenyl)-4-chlorobutyramide. This intermediate is then reacted with N,N-dimethylpiperazine in the presence of a base to form Bupiprion. The overall yield of this synthesis process is about 50%.

properties

IUPAC Name

3-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-4-5-7-15-9-11-17(12-10-15)20-18(23)16-8-6-13-22(14-16)19(24)21(2)3/h9-12,16H,4-8,13-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWDWVJCACVOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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